molecular formula C10H13ClN2O2 B2400363 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride CAS No. 2137505-57-6

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride

Cat. No. B2400363
CAS RN: 2137505-57-6
M. Wt: 228.68
InChI Key: NSHGBAWWROMOPN-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridines, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride”, involves various strategies . One such strategy includes the oxidation of tetrahydro-naphthyridines at high temperatures . The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes, is also studied .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” is derived from the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

Naphthyridines, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride”, can undergo various chemical reactions. For instance, tetrahydro-naphthyridines can be easily oxidized to the aromatic naphthyridines . They also react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, including Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride, exhibit promising anticancer activity. Researchers have correlated their effectiveness with various cancer cell lines. The structure–activity relationship (SAR) studies and molecular modeling have shed light on their mechanisms of action . These compounds could potentially serve as novel anti-cancer agents.

Future Directions

The future directions for “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” could involve further exploration of its synthesis strategies, reactivity, and potential biological activities . Given the significant importance of naphthyridines in medicinal chemistry, there could be a burgeoning interest in the synthesis and biological applications of this compound .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9;/h4-6,9,12H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGBAWWROMOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride

CAS RN

2137505-57-6
Record name methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
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